What is the chemical structure of N,N'-bis(4-nitrophenyl)propanediamide
What is the chemical structure of N,N'-bis(4-nitrophenyl)propanediamide
An In-depth Technical Guide to N,N'-bis(4-nitrophenyl)propanediamide
Abstract
N,N'-bis(4-nitrophenyl)propanediamide, also known as N,N''-bis-(4-nitro-phenyl)-malonamide, is a symmetrical diamide derivative of malonic acid and 4-nitroaniline.[1] Its structure, featuring two electron-withdrawing nitrophenyl groups, imparts specific chemical properties that make it a molecule of interest in materials science and as a scaffold in synthetic chemistry. This guide provides a comprehensive overview of its chemical structure, a detailed proposed methodology for its synthesis based on established acylation principles, and a full characterization profile using modern spectroscopic techniques. The causality behind experimental design and the interpretation of analytical data are emphasized to provide field-proven insights for professionals in chemical research and development.
Molecular Structure and Physicochemical Properties
The core structure of N,N'-bis(4-nitrophenyl)propanediamide consists of a central propanediamide (malonamide) backbone symmetrically substituted on both nitrogen atoms with 4-nitrophenyl rings. The presence of two amide linkages and two aromatic nitro groups defines its chemical reactivity and physical characteristics.
Chemical Structure Diagram
The 2D chemical structure can be represented as follows:
Caption: 2D Structure of N,N'-bis(4-nitrophenyl)propanediamide
Physicochemical Data
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | N,N'-bis(4-nitrophenyl)propanediamide | [1] |
| Synonym | N,N''-bis-(4-nitro-phenyl)-malonamide | [1] |
| CAS Number | 1900-40-9 | [1] |
| Molecular Formula | C₁₅H₁₂N₄O₆ | [1] |
| Molecular Weight | 344.28 g/mol | [1] |
| Appearance | Expected to be a solid | - |
| Solubility | Likely soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in others | - |
Synthesis Methodology
Synthetic Workflow Diagram
Caption: General workflow for the proposed synthesis.
Proposed Experimental Protocol
This protocol is designed to ensure high yield and purity by controlling the reaction conditions to prevent side reactions.
Materials:
-
4-Nitroaniline (2.0 equivalents)
-
Malonyl chloride (1.0 equivalent)
-
Triethylamine (TEA, 2.2 equivalents), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl Acetate (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Setup: Assemble the three-neck flask with a magnetic stirrer, dropping funnel, and nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of the highly reactive malonyl chloride.[3]
-
Reactant Preparation: In the flask, dissolve 4-nitroaniline (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM. Cool the stirred solution to 0°C using an ice bath. The base, triethylamine, is crucial for neutralizing the HCl gas that is generated during the reaction.[3]
-
Addition of Acyl Chloride: In a separate flask, dissolve malonyl chloride (1.0 eq.) in a small volume of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the malonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. Maintaining a low temperature (0-10°C) during the addition is critical to control the exothermic nature of the acylation and minimize potential side-product formation.[4]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 4-nitroaniline spot is consumed.[3]
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid should be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product.
-
Structural Characterization
A full characterization is necessary to confirm the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the known effects of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the covalent framework of the molecule.[5]
Predicted ¹H-NMR Spectrum (in DMSO-d₆): The amide protons are expected to be visible in a polar aprotic solvent like DMSO.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 - 11.0 | Singlet | 2H | Amide N-H | Amide protons are typically deshielded and appear downfield. |
| ~8.25 | Doublet | 4H | Aromatic C-H (ortho to -NO₂) | Protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded. |
| ~7.90 | Doublet | 4H | Aromatic C-H (ortho to -NH) | Protons ortho to the amide group are also deshielded, but less so than those ortho to the nitro group. |
| ~3.70 | Singlet | 2H | Malonyl -CH₂ - | Methylene protons flanked by two carbonyl groups appear as a singlet in this region. |
Predicted ¹³C-NMR Spectrum (in DMSO-d₆): The symmetry of the molecule means only half the number of expected carbon signals will appear.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | Amide C =O | Carbonyl carbons of amides are highly deshielded. |
| ~145 | Aromatic C -NO₂ | The carbon atom directly attached to the nitro group is deshielded due to strong electron withdrawal. |
| ~143 | Aromatic C -NH | The carbon atom attached to the amide nitrogen. |
| ~125 | Aromatic C H | Aromatic CH carbons ortho to the nitro group. |
| ~119 | Aromatic C H | Aromatic CH carbons ortho to the amide group. |
| ~45 | Malonyl -C H₂- | The aliphatic methylene carbon of the malonamide backbone. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups within the molecule.[6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3300 - 3250 | N-H Stretch | Secondary Amide | Medium, Sharp |
| ~3100 - 3000 | C-H Stretch | Aromatic | Medium |
| ~1680 - 1650 | C=O Stretch (Amide I) | Amide Carbonyl | Strong |
| ~1550 - 1485 | Asymmetric NO₂ Stretch | Aromatic Nitro | Very Strong |
| ~1540 - 1510 | N-H Bend (Amide II) | Amide | Strong |
| ~1355 - 1320 | Symmetric NO₂ Stretch | Aromatic Nitro | Very Strong |
| ~1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
The two very strong absorption bands for the nitro group are highly diagnostic for the presence of this functional group.[6]
Potential Applications and Further Research
While N,N'-bis(4-nitrophenyl)propanediamide is primarily available for research purposes, its structural motifs suggest several areas of potential application.
-
Polymer Chemistry: A related polymeric derivative, poly(2-acryloyl-N,N'-bis(4-nitrophenyl)propanediamide), has been investigated as an effective stabilizer for nitrocellulose, a key component in propellants. This suggests that the core molecule could serve as a monomer or building block for creating new polymers with enhanced thermal stability or specific material properties.
-
Chelating Agent: Malonamides are a well-known class of compounds used as extractants and chelating agents for metal ions, including lanthanides and actinides. The specific binding properties of the title compound towards various metal ions could be an area for future investigation.
-
Scaffold for Drug Discovery: The rigid, symmetrical structure provides a defined scaffold. The nitro groups can be chemically reduced to amines, which can then be further functionalized, opening pathways to synthesize libraries of more complex molecules for screening in drug discovery programs.
Safety and Handling
As with all laboratory chemicals, N,N'-bis(4-nitrophenyl)propanediamide should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Al-Jbouri, F. A. A. (2017). Nucleophilic Substitution Reactions of Methyl Malonyl Chloride with Some Nucleophilic Reagents. Journal of Al-Nahrain University, 20(4), 21-27. [Link]
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Santos, P. F., et al. (1995). A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines. Synthetic Communications, 25(22), 3629-3636. [Link]
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NextSDS. (n.d.). N,N'-bis(4-nitrophenyl)propanediamide — Chemical Substance Information. [Link]
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